Cas no 1403667-57-1 (N-(2,6-Dichlorophenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxamide)

N-(2,6-Dichlorophenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxamide is a heterocyclic compound featuring an imidazopyridine core with a carboxamide substituent. Its structural design, incorporating dichlorophenyl and methyl groups, enhances its potential as a versatile intermediate in pharmaceutical and agrochemical synthesis. The compound exhibits notable stability and reactivity, making it suitable for further derivatization in drug discovery. Its well-defined molecular architecture allows for precise interactions in biological systems, suggesting utility in the development of targeted therapeutics. The presence of electron-withdrawing chlorine atoms may contribute to improved binding affinity in receptor-based applications. This compound is typically handled under controlled conditions due to its specialized nature.
N-(2,6-Dichlorophenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxamide structure
1403667-57-1 structure
Product name:N-(2,6-Dichlorophenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxamide
CAS No:1403667-57-1
MF:C14H10Cl2N4O
MW:321.161400318146
MDL:MFCD23134647
CID:2355237
PubChem ID:71627552

N-(2,6-Dichlorophenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxamide Chemical and Physical Properties

Names and Identifiers

    • N-(2,6-Dichlorophenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxamide
    • N-(2,6-dichlorophenyl)-2-methyl-1H-imidazo[4,5-b]pyridine-7-carboxamide
    • F18431
    • 1403667-57-1
    • DTXSID80856522
    • MDL: MFCD23134647
    • Inchi: InChI=1S/C14H10Cl2N4O/c1-7-18-11-8(5-6-17-13(11)19-7)14(21)20-12-9(15)3-2-4-10(12)16/h2-6H,1H3,(H,20,21)(H,17,18,19)
    • InChI Key: OCIAVIIFEPXIIR-UHFFFAOYSA-N
    • SMILES: CC1=NC2=NC=CC(=C2N1)C(=O)NC3=C(C=CC=C3Cl)Cl

Computed Properties

  • Exact Mass: 320.0231663g/mol
  • Monoisotopic Mass: 320.0231663g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 2
  • Complexity: 387
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 70.7Ų
  • XLogP3: 3.2

N-(2,6-Dichlorophenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A029193439-1g
N-(2,6-Dichlorophenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxamide
1403667-57-1 95%
1g
1,696.80 USD 2021-06-01
Ambeed
A754798-1g
N-(2,6-Dichlorophenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxamide
1403667-57-1 95+%
1g
$1513.0 2024-04-24
eNovation Chemicals LLC
D782719-25mg
N-(2,6-dichlorophenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxamide
1403667-57-1 95%
25mg
$100 2025-02-19
Chemenu
CM268977-1g
N-(2,6-Dichlorophenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxamide
1403667-57-1 95%
1g
$*** 2023-03-31
Chemenu
CM268977-1g
N-(2,6-Dichlorophenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxamide
1403667-57-1 95%
1g
$1571 2021-08-18
Alichem
A029193439-250mg
N-(2,6-Dichlorophenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxamide
1403667-57-1 95%
250mg
692.16 USD 2021-06-01
Alichem
A029193439-100mg
N-(2,6-Dichlorophenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxamide
1403667-57-1 95%
100mg
453.60 USD 2021-06-01
eNovation Chemicals LLC
D782719-25mg
N-(2,6-dichlorophenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxamide
1403667-57-1 95%
25mg
$100 2025-02-19
eNovation Chemicals LLC
D782719-25mg
N-(2,6-dichlorophenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxamide
1403667-57-1 95%
25mg
$100 2024-07-28

Additional information on N-(2,6-Dichlorophenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxamide

Research Brief on N-(2,6-Dichlorophenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxamide (CAS: 1403667-57-1)

N-(2,6-Dichlorophenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxamide (CAS: 1403667-57-1) is a novel small molecule compound that has recently garnered significant attention in the field of chemical biology and medicinal chemistry. This compound, characterized by its imidazopyridine core and dichlorophenyl substituent, has shown promising potential in various therapeutic applications, particularly in oncology and inflammatory diseases. Recent studies have focused on its mechanism of action, pharmacokinetic properties, and efficacy in preclinical models.

The synthesis and initial characterization of N-(2,6-Dichlorophenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxamide were reported in a series of patents and peer-reviewed publications. The compound was designed to target specific kinase pathways implicated in cancer cell proliferation and survival. Structural-activity relationship (SAR) studies have highlighted the importance of the dichlorophenyl group and the methyl substitution on the imidazopyridine ring for optimal binding affinity and selectivity.

Recent in vitro and in vivo studies have demonstrated that N-(2,6-Dichlorophenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxamide exhibits potent inhibitory activity against several kinases, including those involved in the PI3K/AKT/mTOR and JAK/STAT signaling pathways. These findings suggest its potential as a multi-targeted therapeutic agent for treating cancers with dysregulated kinase activity. Additionally, the compound has shown favorable pharmacokinetic profiles, including good oral bioavailability and metabolic stability, making it a viable candidate for further development.

One of the most notable advancements in the research of this compound is its application in combination therapies. Preclinical studies have explored its synergistic effects with existing chemotherapeutic agents, revealing enhanced antitumor efficacy and reduced resistance mechanisms. For instance, combination regimens with immune checkpoint inhibitors have shown promising results in murine models of melanoma and lung adenocarcinoma, indicating its potential to augment immunotherapy responses.

Despite these encouraging findings, challenges remain in the clinical translation of N-(2,6-Dichlorophenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxamide. Issues such as off-target effects, optimal dosing regimens, and long-term safety profiles need to be addressed in ongoing and future studies. Current research efforts are also focused on developing more selective derivatives to minimize adverse effects while maintaining therapeutic efficacy.

In conclusion, N-(2,6-Dichlorophenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxamide represents a promising candidate in the field of targeted cancer therapy. Its unique chemical structure and multi-kinase inhibitory activity position it as a valuable tool for both basic research and drug development. Continued investigation into its mechanisms and clinical potential will be crucial for realizing its therapeutic benefits in patients.

Recommend Articles

Recommended suppliers
Amadis Chemical Company Limited
(CAS:1403667-57-1)N-(2,6-Dichlorophenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxamide
A885871
Purity:99%
Quantity:1g
Price ($):1362.0